2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole
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Overview
Description
2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to an imidazole core. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it effective in inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole is unique due to its complex structure and the presence of multiple fluorophenyl groups. This structural complexity enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C36H24F2N4 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C36H24F2N4/c37-29-19-15-27(16-20-29)35-39-31(23-7-3-1-4-8-23)33(41-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)40-36(42-34)28-17-21-30(38)22-18-28/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
IIXVQSWSKSDNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C5=C(NC(=N5)C6=CC=C(C=C6)F)C7=CC=CC=C7 |
Origin of Product |
United States |
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